molecular formula C11H9FN2O4S B8425158 1-(2-Fluoro-4-methanesulfonylphenyl)-1H-imidazole-4-carboxylic acid

1-(2-Fluoro-4-methanesulfonylphenyl)-1H-imidazole-4-carboxylic acid

Cat. No. B8425158
M. Wt: 284.27 g/mol
InChI Key: UKZKPBPCKMVRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08921398B2

Procedure details

A mixture of 1H-imidazole-4-carboxylic acid (500 mg), 1,2-difluoro-4-methanesulfonylbenzene (1.2 g), and N,N-diisopropyl-ethyl-amine (4 mL) in N,N-dimethylformamide (6 mL) is heated to 120° C. overnight. The crude product is purified by HPLC. LC (method 20): tR=1.69 min; Mass spectrum (APCI): m/z=285 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]([OH:8])=[O:7])[N:3]=[CH:2]1.F[C:10]1[CH:15]=[CH:14][C:13]([S:16]([CH3:19])(=[O:18])=[O:17])=[CH:12][C:11]=1[F:20].C(N(CC)C(C)C)(C)C>CN(C)C=O>[F:20][C:11]1[CH:12]=[C:13]([S:16]([CH3:19])(=[O:18])=[O:17])[CH:14]=[CH:15][C:10]=1[N:1]1[CH:5]=[C:4]([C:6]([OH:8])=[O:7])[N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1C=NC(=C1)C(=O)O
Name
Quantity
1.2 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)S(=O)(=O)C)F
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is purified by HPLC

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC(=C1)S(=O)(=O)C)N1C=NC(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.